3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by its unique structure, which includes a benzoimidazole moiety fused to an indazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one typically involves a multi-step process that includes the following key steps:
Formation of the Benzoimidazole Moiety: The synthesis begins with the preparation of the benzoimidazole ring. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Construction of the Indazole Ring: The next step involves the formation of the indazole ring system. This can be accomplished by cyclization of an appropriate hydrazine derivative with a ketone or aldehyde precursor.
Introduction of Methyl Groups: The final step involves the introduction of methyl groups at specific positions on the indazole ring. This can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,6,6-Trimethyl-1-(1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one: Lacks the methyl group on the benzoimidazole moiety.
3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-ol: Contains a hydroxyl group instead of a ketone group.
Uniqueness
3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one is unique due to its specific combination of methyl groups and the tetrahydro-indazole core
Properties
Molecular Formula |
C18H20N4O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3,6,6-trimethyl-1-(1-methylbenzimidazol-2-yl)-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C18H20N4O/c1-11-16-14(9-18(2,3)10-15(16)23)22(20-11)17-19-12-7-5-6-8-13(12)21(17)4/h5-8H,9-10H2,1-4H3 |
InChI Key |
YAZWDURKNKRSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.